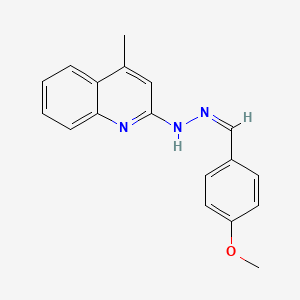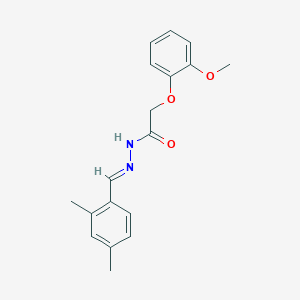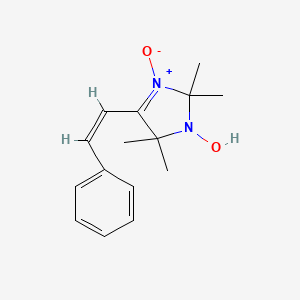![molecular formula C20H16BrN3O B3868781 3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3868781.png)
3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Vue d'ensemble
Description
3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylonitrile family and has a molecular weight of 468.3 g/mol.
Mécanisme D'action
The mechanism of action of 3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it has been suggested that the compound may work by inhibiting specific enzymes involved in cancer cell growth and proliferation. Additionally, its fluorescent properties may be due to its ability to bind to metal ions, leading to changes in its electronic structure and emission properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile have not been extensively studied. However, it has been shown to have low toxicity in cell culture studies, indicating its potential for use in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its potential for use as a fluorescent probe for detecting metal ions. Additionally, its anti-cancer properties make it a promising compound for further investigation in cancer research. However, its limited solubility in water may present challenges in certain experiments.
Orientations Futures
There are several future directions for research on 3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One potential area of investigation is the optimization of its synthesis method to increase yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential use in cancer treatment. Its fluorescent properties also present opportunities for the development of new materials and sensors.
Applications De Recherche Scientifique
3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions and as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
(Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O/c1-3-8-25-19-7-5-16(21)11-14(19)10-15(12-22)20-23-17-6-4-13(2)9-18(17)24-20/h3-7,9-11H,1,8H2,2H3,(H,23,24)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVBRKBWDACPDI-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=CC(=C3)Br)OCC=C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=CC(=C3)Br)OCC=C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



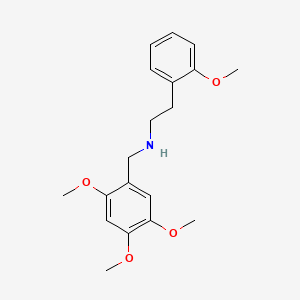
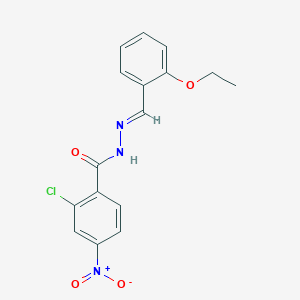

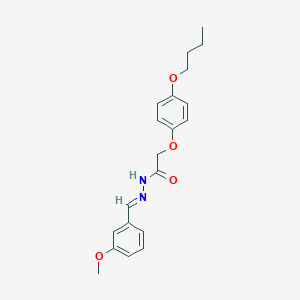
![2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B3868722.png)
![N-(4-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3868739.png)

![5-[(4-benzyl-1-piperidinyl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3868750.png)
![2-(1-naphthyl)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3868758.png)
![N'-(9-anthrylmethylene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868766.png)
![4-bromo-N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3868769.png)
